molecular formula C13H17NO3 B12670913 Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate CAS No. 84540-62-5

Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate

Cat. No.: B12670913
CAS No.: 84540-62-5
M. Wt: 235.28 g/mol
InChI Key: TWDCYCSGTBPHFH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

  • δ 1.25 (s, 9H) : Three equivalent methyl groups of the pivaloyl moiety.
  • δ 3.85 (s, 3H) : Methoxy group of the benzoate ester.
  • δ 6.90–7.50 (m, 4H) : Aromatic protons of the benzene ring.
  • δ 8.10 (s, 1H) : N-H proton of the amide group.

¹³C NMR (CDCl₃, 100 MHz):

  • δ 27.8 : Three methyl carbons of the pivaloyl group.
  • δ 52.1 : Methoxy carbon.
  • δ 118.5–167.3 : Aromatic carbons and carbonyl groups (C=O of ester and amide).

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • 1730 : Ester C=O stretch.
  • 1660 : Amide C=O stretch.
  • 3300 : N-H stretch of the secondary amide.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 235.28 (C₁₃H₁₇NO₃⁺).
  • Major fragments :
    • m/z 178.10 (loss of pivaloyl group, C₅H₉O).
    • m/z 120.05 (protonated methyl anthranilate).

X-ray Crystallography and 3D Conformational Analysis

While X-ray crystallographic data for this specific compound are not yet published, analogous structures such as methyl anthranilate derivatives exhibit planar aromatic rings with ester and amide groups adopting orthogonal orientations to minimize steric hindrance. Computational models predict that the pivaloyl group induces a slight twist in the benzene ring, stabilizing the molecule through intramolecular van der Waals interactions between the tert-butyl group and adjacent hydrogen atoms.

Computational Chemistry Studies

Density Functional Theory (DFT)

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

  • Electrostatic potential : High electron density at the carbonyl oxygen of the ester and amide groups.
  • Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the benzene ring, while the lowest unoccupied molecular orbital (LUMO) resides on the pivaloyl group.

Molecular Dynamics (MD) Simulations

MD simulations in implicit solvent (water) suggest:

  • Solvent accessibility : The hydrophobic tert-butyl group reduces aqueous solubility, consistent with experimental log Kₒw values of ~2.22.
  • Conformational flexibility : The amide linkage permits rotation, enabling transient hydrogen bonding with polar solvents.

Properties

CAS No.

84540-62-5

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-13(2,3)12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-8H,1-4H3,(H,14,16)

InChI Key

TWDCYCSGTBPHFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification and Amination Route

One common approach involves starting from 2-aminobenzoic acid derivatives, which are first esterified to the methyl ester. This is followed by reaction with 2,2-dimethyl-1-oxopropyl amine or its equivalent to form the target compound.

Step Reaction Type Reagents/Conditions Outcome
1 Esterification 2-aminobenzoic acid + methanol + acid catalyst (e.g., H2SO4) Formation of methyl 2-aminobenzoate
2 Amination/Condensation Methyl 2-aminobenzoate + 2,2-dimethyl-1-oxopropyl amine, possibly under reflux or mild heating Formation of this compound

This method is straightforward and allows for good control over reaction conditions to optimize yield and purity.

Use of Activated Esters or Acid Chlorides

An alternative method involves converting the benzoic acid derivative into an activated ester or acid chloride, which then reacts with the amine:

Step Reaction Type Reagents/Conditions Outcome
1 Activation 2-aminobenzoic acid + thionyl chloride (SOCl2) or oxalyl chloride Formation of 2-aminobenzoyl chloride
2 Amination 2-aminobenzoyl chloride + 2,2-dimethyl-1-oxopropyl amine, base (e.g., triethylamine) Formation of this compound

This approach can improve reaction rates and yields but requires careful handling of reactive intermediates.

Condensation with Chloro-oxo Esters

Research on related compounds shows that condensation of hydroxy amidines with chloro-oxo esters (e.g., methyl 2-chloro-2-oxo-acetate) can be used to form oxadiazole derivatives, which are then converted to amides similar to this compound analogs. This method involves:

  • Condensation of hydroxy amidine with methyl 2-chloro-2-oxo-acetate.
  • Conversion of the resulting ester to the amide by reaction with appropriate amines.

This synthetic route is versatile and allows for structural modifications, which can be useful for analog development.

Research Findings and Optimization

  • Purity and Yield: High purity (>98%) and good yields have been reported using palladium-catalyzed coupling and amide formation reactions, with careful control of reaction conditions such as temperature, solvent, and stoichiometry.
  • Scalability: The routes involving activated esters and palladium-catalyzed reactions have been successfully scaled to hundreds of milligrams with consistent purity, suitable for in vivo studies.
  • Reaction Conditions: Mild heating and use of bases like triethylamine or DIPEA in solvents such as DMF or THF are common to facilitate amide bond formation without side reactions.
  • Purification: Reverse phase HPLC methods using acetonitrile-water-phosphoric acid mobile phases are effective for purification and analysis, with MS-compatible modifications available (e.g., replacing phosphoric acid with formic acid).

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct Esterification + Amination 2-aminobenzoic acid, methanol, acid catalyst, 2,2-dimethyl-1-oxopropyl amine Simple, straightforward May require purification steps
Acid Chloride Activation + Amination SOCl2 or oxalyl chloride, amine, base (triethylamine) Faster reaction, higher yield Requires handling of reactive intermediates
Condensation with Chloro-oxo Esters Hydroxy amidine, methyl 2-chloro-2-oxo-acetate, amines Versatile, allows analog synthesis Multi-step, more complex
Palladium-catalyzed Coupling Pd catalyst, boron reagents, amines, bases High purity, scalable Requires expensive catalysts

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Alkylamino Benzoates

Key analogs differ in the alkyl chain attached to the amino group (Table 1):

Compound Name CAS Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate 84540-62-5 2,2-dimethylpropanoyl C₁₃H₁₇NO₃ 235.28 (estimated) Potential use in metal-catalyzed C–H functionalization (inferred)
Methyl 2-[(2-methyl-1-oxopropyl)amino]benzoate 38163-38-1 2-methylpropanoyl C₁₂H₁₅NO₃ 221.25 Boiling point: 136°C (1 Torr); melting point: 57°C
Methyl 2-[(2-methylpentylidene)amino]benzoate 50607-64-2 2-methylpentylidene C₁₅H₂₁NO₂ 247.33 Extended alkyl chain may enhance lipophilicity

Key Observations :

  • Longer alkyl chains (e.g., 2-methylpentylidene) increase molecular weight and hydrophobicity, which could influence pharmacokinetic properties in drug design .

Functional Group Analog: Methyl N-Acetylanthranilate

Methyl N-acetylanthranilate (CAS: 2719-08-6) shares the amino benzoate core but replaces the pivaloyl group with an acetyl moiety (Table 2):

Property This compound Methyl N-Acetylanthranilate
Substituent 2,2-dimethylpropanoyl Acetyl
Molecular Weight 235.28 (estimated) 193.17
Key Differences Higher steric hindrance Smaller, less hydrophobic
Applications Organic synthesis (inferred) Read-across for skin sensitization studies

Implications :

Benzamide Derivatives: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Difference : The amide group enhances hydrogen-bonding capacity, increasing aqueous solubility compared to ester analogs.

Pesticide-Related Benzoates

  • Structural Contrast: The sulfonylurea moiety enables herbicidal activity by inhibiting acetolactate synthase, a mode of action unrelated to amino benzoates.
  • Key Insight: Despite sharing the methyl benzoate core, functional group divergence leads to entirely different applications (pesticides vs.

Q & A

Q. Validation Techniques :

  • Spectroscopy :
    • 1H/13C NMR : Confirms substitution patterns and amine/ester functional groups .
    • HR-MS : Validates molecular weight and fragmentation patterns .
  • Crystallography : SHELX software refines X-ray diffraction data to confirm 3D structure and hydrogen-bonding networks .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Answer:
Spectroscopic Workflow :

NMR Analysis :

  • 1H NMR : Peaks at δ 1.03 ppm (dimethyl groups) and δ 3.8–4.0 ppm (ester methyl) confirm substituents .
  • 13C NMR : Carbonyl signals (C=O) near 170–175 ppm .

IR Spectroscopy : Stretching vibrations at ~1748 cm⁻¹ (ester C=O) and ~1682 cm⁻¹ (amide C=O) .

Chromatography :

  • HPLC/GC-MS : Monitors purity and identifies byproducts via retention time and mass spectra .

Advanced: What strategies address discrepancies in bioactivity data across studies (e.g., cytotoxicity vs. inactivity)?

Answer:
Methodological Adjustments :

  • Assay Standardization :
    • Use consistent cell lines (e.g., tested fungal metabolites in cancer cells) and control for solvent effects (e.g., DMSO concentration) .
  • Structural Validation : Ensure synthesized batches match crystallographic data to rule out isomerism or impurities .
  • Dose-Response Analysis : Test multiple concentrations to identify threshold effects (e.g., sub-cytotoxic vs. active doses) .

Advanced: How to design experiments to study the mechanism of observed bioactivities (e.g., cytotoxicity)?

Answer:
Experimental Framework :

Target Identification :

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates .
  • Molecular Docking : Predict binding to targets like tubulin or DNA using AutoDock or Schrödinger .

Pathway Analysis :

  • Transcriptomics : RNA-seq to identify dysregulated genes in treated cells .
  • Metabolomics : LC-MS profiling to detect changes in cellular metabolites (e.g., ATP depletion) .

Advanced: What computational methods predict the compound’s reactivity or interaction with biological targets?

Answer:
Computational Tools :

  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., nucleophilic amine or electrophilic carbonyl) .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions over time (e.g., binding stability in aqueous environments) .
  • ADMET Prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced: How to optimize synthetic protocols for high yield and scalability while minimizing side reactions?

Answer:
Optimization Strategies :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance reaction rates .
  • Catalyst Exploration : Transition metals (e.g., Pd/C) or organocatalysts for regioselective coupling .
  • Workflow Automation : Use flow chemistry for controlled reagent mixing and temperature gradients .

Advanced: What challenges arise in crystallographic analysis of this compound derivatives?

Answer:
Crystallographic Challenges :

  • Crystal Growth : Low solubility in common solvents (e.g., hexane/THF mixtures) may require vapor diffusion .
  • Data Refinement : SHELX resolves issues like twinning or weak diffraction by iterative model rebuilding and R-factor minimization .
  • Hydrogen Bonding : Disorder in amine or ester groups complicates electron density maps; use restraints in refinement .

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